molecular formula C10H19NO B12273713 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol

Cat. No.: B12273713
M. Wt: 169.26 g/mol
InChI Key: ILSHPSOYMRYULN-UHFFFAOYSA-N
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Description

2-({Bicyclo[221]heptan-2-yl}amino)propan-1-ol is a chemical compound that features a bicyclic structure, specifically a norbornane framework, which is a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol typically involves the reaction of norbornane derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of norbornylamine with propylene oxide in the presence of a catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbornanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Norbornanol: A similar compound with a hydroxyl group attached to the norbornane ring.

    Norbornylamine: Contains an amino group attached to the norbornane ring.

    Borneol: A bicyclic alcohol with a similar structure but different functional groups.

Uniqueness

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide versatile reactivity and potential for diverse applications. Its bicyclic structure also imparts rigidity and specific spatial orientation, making it valuable in stereoselective synthesis and molecular recognition studies.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)propan-1-ol

InChI

InChI=1S/C10H19NO/c1-7(6-12)11-10-5-8-2-3-9(10)4-8/h7-12H,2-6H2,1H3

InChI Key

ILSHPSOYMRYULN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CC2CCC1C2

Origin of Product

United States

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